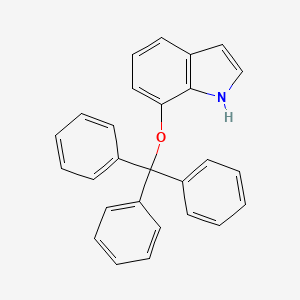

1h-Indole,7-(triphenylmethoxy)-

Description

Structure

3D Structure

Properties

CAS No. |

135328-53-9 |

|---|---|

Molecular Formula |

C27H21NO |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

7-trityloxy-1H-indole |

InChI |

InChI=1S/C27H21NO/c1-4-12-22(13-5-1)27(23-14-6-2-7-15-23,24-16-8-3-9-17-24)29-25-18-10-11-21-19-20-28-26(21)25/h1-20,28H |

InChI Key |

DWKRGTITPDSTEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC5=C4NC=C5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indole,7 Triphenylmethoxy

Retrosynthetic Analysis of the Triphenylmethoxy Moiety at the C7 Position

A logical retrosynthetic disconnection of the target molecule, 1H-Indole,7-(triphenylmethoxy)-, breaks the C7-O ether bond. This primary disconnection points to two key synthons: a 7-hydroxyindole (B18039) anion (or the neutral 7-hydroxyindole) and a triphenylmethyl (trityl) cation equivalent. This approach simplifies the complex target into more readily accessible precursors.

The forward synthesis, therefore, hinges on the etherification of 7-hydroxyindole with a suitable triphenylmethylating agent. This strategy necessitates the efficient preparation of the 7-hydroxyindole scaffold, which itself can be derived from various starting materials through multi-step synthetic sequences. The triphenylmethoxy group serves as a bulky protecting group for the 7-hydroxyl functionality, suggesting that its introduction would likely be one of the final steps in a synthetic route to avoid interference in earlier transformations.

Alternative retrosynthetic strategies could envision the direct formation of the C7-O bond on a pre-functionalized indole (B1671886). However, the most direct and convergent approach remains the coupling of a 7-hydroxyindole precursor with a triphenylmethyl source.

Precursor Synthesis and Functionalization Strategies

The synthesis of 1H-Indole,7-(triphenylmethoxy)- is critically dependent on the availability of appropriately functionalized precursors. This section details the preparation of the key indole scaffold and the subsequent introduction of the bulky ether group.

Preparation of Functionalized Indole Scaffolds

The primary precursor for the target molecule is 7-hydroxyindole. Several synthetic routes to this intermediate have been reported. One common approach involves the construction of the indole ring from a suitably substituted benzene (B151609) derivative. For instance, 2-aminophenol (B121084) derivatives can be elaborated into the indole structure. A notable method involves the reaction of protected 2-nitrophenols with vinylmagnesium bromide. The choice of the protecting group for the phenolic hydroxyl is crucial for the success of this transformation, with the benzhydryl group showing particular efficacy.

Another strategy for accessing 7-hydroxyindoles commences with simpler, commercially available indole derivatives. An iridium-catalyzed C-H borylation can introduce a boryl group at the C7 position of an N-protected indole. Subsequent oxidation and hydrolysis of the C-B bond furnishes the desired 7-hydroxyindole. commonorganicchemistry.com This method offers a regioselective pathway to the required precursor from the parent indole.

Furthermore, domino reactions of arylglyoxals with enamines have been developed to construct 7-hydroxy-6,7-dihydro-indole derivatives, which can then be aromatized to yield 7-hydroxyindoles. rsc.org These methods provide access to a range of substituted 7-hydroxyindole scaffolds.

Introduction of the Triphenylmethoxy Group

The introduction of the triphenylmethoxy (trityl) group is a standard procedure for the protection of hydroxyl functionalities. The etherification of 7-hydroxyindole to yield 1H-Indole,7-(triphenylmethoxy)- is typically achieved by reacting 7-hydroxyindole with triphenylmethyl chloride (trityl chloride) in the presence of a non-nucleophilic base. commonorganicchemistry.comtotal-synthesis.com

The reaction generally proceeds in an inert solvent, with a tertiary amine such as pyridine (B92270) or triethylamine (B128534) serving as the base to neutralize the hydrochloric acid generated during the reaction. total-synthesis.comchegg.com The mechanism involves the formation of a highly stable trityl cation, which then reacts with the deprotonated 7-hydroxyindole (indol-7-oxide) to form the ether linkage. total-synthesis.com The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction. total-synthesis.com The bulky nature of the trityl group generally leads to selective protection of primary alcohols, a consideration that is less critical in the case of the phenolic hydroxyl of 7-hydroxyindole. total-synthesis.com

Direct C-7 Functionalization Approaches

Directly functionalizing the C7 position of an indole ring represents a more atom-economical and elegant approach to C7-substituted indoles. These methods bypass the need for pre-functionalized starting materials and often rely on transition-metal catalysis or directed metalation.

Catalytic Functionalization Protocols

In recent years, significant progress has been made in the transition-metal-catalyzed direct C-H functionalization of indoles. niscpr.res.in While the C2 and C3 positions are electronically favored for such reactions, the use of appropriate directing groups on the indole nitrogen can steer the functionalization to the C7 position with high regioselectivity. nih.gov

Palladium-catalyzed C-H arylation of indoles with arylboronic acids has been achieved at the C7 position by employing a phosphinoyl directing group on the indole nitrogen. total-synthesis.com Similarly, rhodium catalysts have been successfully used for the C7 functionalization of indoles. google.comnih.govnih.gov These reactions often require specific ligands and oxidants to ensure high yields and selectivity. For instance, rhodium-catalyzed coupling of N-pivaloylindoles with olefins can provide C7-alkylated products. nih.gov These catalytic methods could potentially be adapted to introduce a functional group at C7 that can then be converted to the triphenylmethoxy ether.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. sigmaaldrich.comacgpubs.org In the context of indoles, a suitable directing group on the nitrogen atom can facilitate deprotonation at the C7 position by a strong base, typically an organolithium reagent. The resulting C7-lithiated indole can then react with a variety of electrophiles to introduce a functional group at this position.

For this strategy to be effective, the directing group must be able to coordinate with the lithium cation, thereby directing the deprotonation to the adjacent C7 position. While some directing groups can be difficult to remove, methods have been developed that allow for the sequential C2-silylation, C7-metalation, and subsequent reaction with an electrophile, followed by deprotection to yield the C7-substituted indole. This approach provides a viable, albeit multi-step, pathway to precursors for 1H-Indole,7-(triphenylmethoxy)-.

Alternative Synthetic Pathways for 1H-Indole, 7-(triphenylmethoxy)-

The traditional synthesis of 1H-Indole, 7-(triphenylmethoxy)- typically involves the initial synthesis of 7-hydroxyindole or 7-methoxyindole (B1360046), followed by the protection of the hydroxyl group. However, contemporary organic synthesis seeks more efficient and elegant routes. Advanced methodologies, such as cascade reactions and multicomponent cyclizations, offer the potential to construct the core indole scaffold with the desired 7-substituent in a more convergent and atom-economical fashion.

Cascade Reactions and Multicomponent Cyclizations

Cascade reactions, also known as domino or tandem reactions, are powerful strategies in which a series of intramolecular or intermolecular transformations occur in a single pot, leading to a significant increase in molecular complexity from simple starting materials. chemistryworld.com

One notable example that provides a precursor for a 7-hydroxyindole is the domino reaction of arylglyoxals with enamines. This catalyst-free approach leads to the formation of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones in moderate to good yields. rsc.org Although this product requires further modification to yield 7-hydroxyindole, the initial cascade efficiently constructs the core heterocyclic structure with the crucial hydroxyl group at the 7-position.

Another innovative approach involves a boron-mediated directed C-H hydroxylation. This method can be considered a cascade process involving a C-H borylation, followed by oxidation and directing group removal, to afford 7-hydroxyindoles directly. For instance, N-pivaloyl-protected indoles can undergo selective C7-borylation with BBr₃, followed by oxidation with sodium perborate (B1237305) (NaBO₃·4H₂O), to yield the corresponding 7-hydroxyindole. orientjchem.orgnih.gov This transition-metal-free method is highly regioselective and proceeds under mild conditions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all starting materials, represent another efficient strategy. rsc.org While specific MCRs for the direct synthesis of 7-hydroxy or 7-methoxyindoles are not extensively documented, the principles of MCRs can be applied. For instance, a three-component reaction of an appropriately substituted o-anisidine (B45086), an aldehyde, and an isocyanide could potentially be designed to construct the 7-methoxyindole scaffold in a single step. The development of such a reaction would be a significant advancement in the synthesis of this class of compounds.

Photochemical and Electrochemical Synthesis Considerations

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods as green and powerful tools for bond formation. These techniques often proceed under mild conditions and can offer unique reactivity and selectivity.

Photochemical Synthesis: The direct C-H functionalization of indoles using photochemical methods is an area of active research. researchgate.net While direct photochemical C7-hydroxylation is challenging, strategies involving photoredox catalysis in combination with other catalytic cycles show promise. For example, a dual photoredox/rhodium catalytic system has been used for the C-H activation of acetanilides for cyclization with alkynes to form indoles. researchgate.net Adapting such a system for the intramolecular cyclization of a suitably designed precursor derived from o-anisidine could provide a photochemical route to 7-methoxyindole.

Furthermore, photolabile protecting groups, which can be cleaved by light, are a related area of interest. Trityl-based protecting groups with specific electron-donating substituents have been developed to be photolabile, offering an alternative to acid-catalyzed deprotection.

Electrochemical Synthesis: Electrosynthesis offers a clean and efficient alternative to traditional chemical redox reactions by using electrons as traceless reagents. The electrochemical synthesis of indoles has been demonstrated through various strategies, including the reduction of nitroarenes to anilines, which can then be used in classical indole syntheses. chemistryworld.comorientjchem.org

More advanced electrochemical methods involve the direct cyclization of substituted anilines. For example, the intermolecular electrochemical oxidative cycloaddition of p-methoxyanilines with 1,3-dicarbonyl compounds has been reported to construct multisubstituted indoles. Applying this strategy to o-anisidine derivatives could potentially lead to the formation of 7-methoxyindoles. The optimization of such an electrochemical process would involve careful selection of the electrode materials, supporting electrolyte, and solvent system to maximize the yield and selectivity of the desired product.

Optimization of Reaction Conditions and Yields

The tritylation of alcohols and phenols is typically carried out using trityl chloride in the presence of a base. The choice of base and solvent can significantly impact the reaction yield and time. Common bases include pyridine, triethylamine, and diisopropylethylamine (DIEA). While pyridine can act as both a solvent and a base, other non-nucleophilic bases are often preferred to avoid side reactions.

The reaction proceeds via an SN1 mechanism involving the formation of a stable trityl cation. For hindered phenols, the reaction can be slow. The use of a catalyst can accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is a common and effective catalyst for this transformation.

The optimization of the tritylation of a phenol (B47542) involves screening different bases, solvents, and catalysts, as well as adjusting the reaction temperature and time. The table below summarizes typical conditions for the tritylation of phenolic hydroxyl groups.

| Substrate | Tritylating Agent | Base | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Phenol | Trityl chloride | Pyridine | - | Pyridine | Room Temp. | - | Good | |

| Hindered Phenol | Trityl chloride | DIEA | DMAP | CH₂Cl₂ | Room Temp. | - | Moderate to Good | - |

| Diol | Trityl chloride | Pyridine | - | Pyridine | Room Temp. | Overnight | Selective for primary OH | |

| Alcohol | Trityl alcohol | - | Trifluoroacetic anhydride | THF | Room Temp. | - | Good to Excellent |

For the specific case of 7-hydroxyindole, the electron-rich nature of the indole ring and the phenolic hydroxyl group must be considered. Over-tritylation or side reactions on the indole nitrogen are potential issues. Therefore, careful control of stoichiometry and reaction conditions is essential. A possible optimized procedure would involve reacting 7-hydroxyindole with a slight excess of trityl chloride in an inert solvent like dichloromethane (B109758), using a non-nucleophilic base such as DIEA and a catalytic amount of DMAP at room temperature. Monitoring the reaction by thin-layer chromatography (TLC) would be crucial to determine the optimal reaction time and prevent the formation of byproducts.

Mechanistic Elucidation of Synthetic Transformations Involving 1h Indole,7 Triphenylmethoxy

Reaction Intermediates and Transition State Characterization

The formation of 1H-Indole, 7-(triphenylmethoxy)- typically proceeds through a two-step sequence: the initial synthesis of 7-hydroxy-1H-indole, followed by the O-tritylation of the hydroxyl group.

Step 1: Synthesis of 7-Hydroxy-1H-indole

The direct C-H hydroxylation of indole (B1671886) at the C-7 position is challenging due to the inherent reactivity of the pyrrole (B145914) ring, particularly at the C-2 and C-3 positions. rsc.orgacs.org Therefore, strategies often involve the use of a directing group on the indole nitrogen to achieve C-7 selectivity. While various directing groups have been explored for C-7 functionalization, the synthesis of 7-hydroxyindole (B18039) can be achieved through methods such as the Bartoli indole synthesis from a nitroarene and a vinyl Grignard reagent, or through transition-metal-catalyzed C-H oxidation.

Step 2: O-Tritylation of 7-Hydroxy-1H-indole

The key transformation to yield 1H-Indole, 7-(triphenylmethoxy)- is the etherification of 7-hydroxy-1H-indole with a tritylating agent, typically trityl chloride (TrCl), in the presence of a base. The mechanism of this reaction is generally considered to proceed through a nucleophilic substitution pathway.

Reaction Intermediates:

7-Indoloxide Ion: In the presence of a base (e.g., pyridine (B92270), triethylamine (B128534), or a stronger base like sodium hydride), the hydroxyl group of 7-hydroxy-1H-indole is deprotonated to form a more nucleophilic 7-indoloxide ion. This is a crucial intermediate as the neutral hydroxyl group is not sufficiently nucleophilic to react efficiently with trityl chloride.

Trityl Cation (Triphenylmethyl Cation): Trityl chloride, being a tertiary alkyl halide, can undergo ionization to form a stable trityl cation, especially in a polar solvent. The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings.

SN1-like Transition State: The reaction likely proceeds through an SN1-like mechanism where the rate-determining step is the formation of the trityl cation. The subsequent attack of the 7-indoloxide ion on the trityl cation is a rapid process. The transition state for the ionization of trityl chloride involves the stretching and eventual breaking of the C-Cl bond, leading to the planar, sp²-hybridized trityl cation.

SN2-like Transition State: While less likely for a tertiary halide, a concerted SN2-like mechanism cannot be entirely ruled out, especially with a highly reactive nucleophile and less polar solvents. In this scenario, the transition state would involve the simultaneous formation of the C-O bond and breaking of the C-Cl bond. However, the steric bulk of the trityl group makes an SN2 pathway highly unfavorable.

The characterization of these intermediates and transition states often relies on indirect evidence from kinetic studies and computational modeling, as their transient nature makes direct observation challenging.

Kinetics and Thermodynamics of Formation

Kinetics:

Rate Law: For an SN1 mechanism, the rate of the reaction would be primarily dependent on the concentration of the tritylating agent: Rate = k[TrCl]. If the formation of the 7-indoloxide is the rate-limiting step (unlikely with a sufficiently strong base), the rate law might also show a dependence on the concentration of the base and 7-hydroxy-1H-indole.

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often employed. Polar solvents can stabilize the charged intermediates (7-indoloxide and trityl cation), thereby accelerating the reaction rate, particularly for an SN1 pathway.

Base Strength: The choice of base is critical. A stronger base will lead to a higher concentration of the more nucleophilic 7-indoloxide, thus increasing the reaction rate. Common bases include pyridine, triethylamine, and for more challenging substrates, stronger bases like sodium hydride (NaH) may be used.

Thermodynamics:

The formation of the ether linkage in 1H-Indole, 7-(triphenylmethoxy)- is generally a thermodynamically favorable process. The key driving forces include:

The formation of a stable ether bond.

The formation of a salt byproduct (e.g., pyridinium (B92312) chloride), which often precipitates from the reaction mixture, driving the equilibrium forward according to Le Châtelier's principle.

The reaction is typically exothermic. However, the high steric hindrance of the trityl group can introduce some thermodynamic strain.

Table 1: Representative Reaction Conditions for O-Tritylation

| Substrate | Tritylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Primary Alcohol | Trityl chloride | Pyridine | Pyridine | Room Temp. | High |

| 7-Hydroxyindole (hypothetical) | Trityl chloride | Triethylamine/DMAP | DCM | 0 to Room Temp. | Moderate to High |

| Primary Hydroxyl in Carbohydrate | Trityl chloride | Silver nitrate (B79036) | THF/DMF | 25 | ~40-85 |

Note: Data for 7-hydroxyindole is hypothetical and based on general procedures for tritylation. The use of a catalyst like silver nitrate can promote the formation of the trityl cation. ut.ac.ir

Stereochemical Outcomes and Control

The C-7 position of the indole ring in 1H-Indole, 7-(triphenylmethoxy)- is not a stereocenter. However, if the indole core or the trityl group were to contain stereocenters, the stereochemical outcome of the reaction would be of interest. In the context of the synthesis of this specific achiral molecule, the discussion of stereochemistry is not directly applicable.

It is worth noting that in the broader field of indole chemistry, achieving stereocontrol in C-7 functionalization is a significant area of research, particularly in the synthesis of axially chiral biaryl indoles. nih.gov

Role of Catalysis in Indole C-7 Functionalization

While the O-tritylation step itself is not typically catalytic, the synthesis of the 7-hydroxyindole precursor can be greatly facilitated by catalysis.

Transition-Metal Catalysis for C-7 Hydroxylation:

Directing Group-Assisted C-H Activation: A common strategy for achieving C-7 selectivity is the use of a directing group (DG) attached to the indole nitrogen. acs.orgnih.govresearchgate.netresearchgate.net The DG coordinates to a transition metal catalyst (e.g., palladium, rhodium, ruthenium), bringing the catalyst in close proximity to the C-7 C-H bond and facilitating its activation. Subsequent oxidation can introduce a hydroxyl group.

Mechanism of Catalytic C-H Hydroxylation: A general catalytic cycle for a palladium-catalyzed C-7 hydroxylation might involve:

Coordination of the directing group to the palladium catalyst.

C-H activation at the C-7 position to form a palladacycle intermediate.

Oxidation of the Pd(II) center to Pd(IV) by an oxidant.

Reductive elimination to form the C-O bond and regenerate the Pd(II) catalyst.

Table 2: Examples of Directing Groups for C-7 Functionalization of Indoles

| Directing Group | Metal Catalyst | Functionalization | Reference |

| Pivaloyl | Rhodium | Alkenylation | chim.it |

| Pyridyl | Palladium | Arylation | researchgate.net |

| N-P(O)tBu₂ | Palladium | Arylation | acs.orgnih.gov |

| N-Pivaloyl | Ruthenium | Amidation, Alkenylation | nih.gov |

The trityl group itself is generally not employed as a directing group for C-H activation due to its bulk and lack of a suitable coordinating atom in close proximity to the C-7 position after attachment to the nitrogen. Its primary role in the synthesis of the target molecule is that of a protecting group for the 7-hydroxyl functionality.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool to investigate the mechanisms of reactions that are difficult to study experimentally.

Computational Insights into Indole Reactivity:

Charge Distribution and Frontier Molecular Orbitals: DFT calculations can model the electron density distribution in the indole molecule. The results generally confirm that the C-3 position is the most nucleophilic, followed by C-2. The C-7 position is less reactive towards electrophiles but can be activated through the use of directing groups.

Transition State Energies: Computational studies can be used to calculate the activation energies for different proposed mechanistic pathways. For the O-tritylation of 7-hydroxyindole, DFT calculations could be employed to compare the energy barriers for the SN1 and SN2 pathways. Such calculations would likely confirm that the SN1 pathway via the stable trityl cation is significantly lower in energy.

Catalytic Cycles: For the synthesis of the 7-hydroxyindole precursor via transition-metal catalysis, DFT can be used to model the entire catalytic cycle. This includes calculating the energies of the catalyst-substrate adducts, the transition states for C-H activation and reductive elimination, and the various intermediates. These calculations can provide valuable insights into the factors that control the regioselectivity of the C-7 functionalization.

Spectroscopic and Advanced Analytical Methodologies for Structural Confirmation of 1h Indole,7 Triphenylmethoxy

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1H-Indole, 7-(triphenylmethoxy)-, with a chemical formula of C27H21NO, the expected exact mass can be calculated.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules and would be suitable for this compound, likely producing the protonated molecule [M+H]+. The high resolution of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for 1H-Indole, 7-(triphenylmethoxy)-

| Ion | Calculated m/z |

| [M]+• | 375.1623 |

| [M+H]+ | 376.1696 |

| [M+Na]+ | 398.1515 |

Note: These are theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of the calculated mass.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure. A prominent fragment would be the highly stable triphenylmethyl cation (trityl cation, [C(C6H5)3]+) at m/z 243.1174. The other major fragment would correspond to the 7-oxy-indole radical cation or related species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton (¹H) and carbon (¹³C) signals and reveals the connectivity of the atoms within the molecule.

For 1H-Indole, 7-(triphenylmethoxy)-, the ¹H NMR spectrum would show characteristic signals for the indole (B1671886) ring protons, the N-H proton, and the protons of the three phenyl rings of the trityl group. The ¹³C NMR spectrum would similarly display distinct signals for all 27 carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1H-Indole, 7-(triphenylmethoxy)- in CDCl₃

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.1 (broad s) | - |

| C2 | ~7.2 (t) | ~125 |

| C3 | ~6.5 (t) | ~103 |

| C4 | ~7.6 (d) | ~121 |

| C5 | ~7.1 (t) | ~120 |

| C6 | ~6.8 (d) | ~113 |

| C7 | - | ~145 |

| C3a | - | ~129 |

| C7a | - | ~136 |

| Trityl-C | - | ~87 |

| Trityl-Ph (ortho) | ~7.3 (d) | ~144 |

| Trityl-Ph (meta) | ~7.2 (t) | ~128 |

| Trityl-Ph (para) | ~7.1 (t) | ~127 |

Note: These are predicted values based on known data for indole and trityl-containing compounds. Actual values may vary.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a series of 2D NMR experiments are essential. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For instance, it would show correlations between H4, H5, and H6 on the indole ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the assignment of the carbon signal for each protonated carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for connecting different parts of the molecule. For example, HMBC would show correlations from the trityl phenyl protons to the quaternary trityl carbon and from the indole protons to the carbons of the fused ring system. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. A NOESY spectrum would show correlations between the ortho-protons of the trityl phenyl groups and the protons on the indole ring, confirming the proximity of these groups.

Solid-State NMR Applications

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of 1H-Indole, 7-(triphenylmethoxy)- in the solid phase. This is particularly useful if the compound is crystalline or forms part of a larger, less soluble assembly. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light provides a characteristic fingerprint of the functional groups present.

For 1H-Indole, 7-(triphenylmethoxy)-, the IR spectrum would display characteristic absorption bands. researchgate.netmasterorganicchemistry.com

Table 3: Characteristic IR Absorption Bands for 1H-Indole, 7-(triphenylmethoxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400 (sharp) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H (Trityl) | Stretching | <3000 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-O (Aryl ether) | Stretching | ~1250-1200 |

| C-N | Stretching | ~1350-1280 |

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C framework, which are often weak in the IR spectrum.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. 1H-Indole, 7-(triphenylmethoxy)- itself is not chiral. However, if it were to be part of a larger chiral assembly or if chiral derivatives were synthesized, these techniques would be crucial for determining the absolute configuration and studying conformational changes in solution. The triphenylmethoxy group, due to its size, can induce a chiral conformation in certain environments, which could potentially be studied by CD spectroscopy.

Chromatographic Separation Techniques Coupled with Detectors (e.g., GC-MS, LC-MS, HPLC)

The structural confirmation and purity assessment of 1H-Indole, 7-(triphenylmethoxy)- heavily relies on the coupling of high-resolution chromatographic separation techniques with sensitive detectors. The large, nonpolar triphenylmethoxy (trityl) group and the polar indole core present a unique combination of properties that dictate the most suitable analytical approaches. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are indispensable for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is a primary workhorse for the analysis and purification of compounds like 1H-Indole, 7-(triphenylmethoxy)-. The significant hydrophobicity imparted by the trityl group makes it well-suited for separation on nonpolar stationary phases.

Detailed Research Findings:

Analysis of structurally related compounds, such as tritylated nucleosides and other aromatic molecules, provides a strong basis for developing HPLC methods for 1H-Indole, 7-(triphenylmethoxy)-. Reverse-phase columns, typically C18, are the standard choice due to their strong hydrophobic interactions with the trityl group. The mobile phase commonly consists of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. The use of a gradient is crucial for eluting the highly retained 7-trityloxyindole with a good peak shape. For mass spectrometry-compatible methods, a volatile acid like formic acid is often added to the mobile phase to facilitate protonation of the analyte.

A typical HPLC method for a tritylated compound involves a C18 column and a mobile phase gradient starting with a higher proportion of water and transitioning to a higher proportion of acetonitrile or methanol. This allows for the elution of more polar impurities first, followed by the target compound.

Table 1: Illustrative HPLC Parameters for the Analysis of 1H-Indole, 7-(triphenylmethoxy)-

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis (monitoring at ~260 nm and 280 nm) |

| Injection Volume | 10 µL |

This data is illustrative and based on methods for structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the definitive identification of 1H-Indole, 7-(triphenylmethoxy)-. It combines the separation capabilities of HPLC with the mass-resolving power of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information.

Detailed Research Findings:

The analysis of various trityl-containing compounds by LC-MS consistently reveals a characteristic fragmentation pattern dominated by the formation of the highly stable triphenylmethyl (trityl) cation. In positive ion mode electrospray ionization (ESI), the molecular ion [M+H]⁺ of 1H-Indole, 7-(triphenylmethoxy)- is expected. Subsequent fragmentation in the mass spectrometer (MS/MS) would likely yield a prominent product ion at m/z 243, corresponding to the trityl cation [(C₆H₅)₃C]⁺. capes.gov.br This fragmentation is a key diagnostic feature for any compound containing a trityl group. The indole fragment would also be expected, though its ionization efficiency might be lower. The use of a C18 column with a mobile phase of acetonitrile and water with formic acid is a common setup for the LC-MS analysis of such compounds. chromatographyonline.com

Table 2: Predicted LC-MS and MS/MS Data for 1H-Indole, 7-(triphenylmethoxy)-

| Parameter | Expected Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 364.16 |

| Major Fragment Ions (MS/MS) | m/z 243.12 (Trityl cation), m/z 117.06 (Indole fragment) |

| Chromatographic Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

This data is predicted based on the structure of the compound and established fragmentation patterns of tritylated molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

The application of GC-MS for the direct analysis of 1H-Indole, 7-(triphenylmethoxy)- is generally not feasible. The high molecular weight and low volatility of the compound, coupled with the thermal lability of the trityl ether linkage, would likely lead to decomposition in the hot GC inlet rather than volatilization.

Detailed Research Findings:

Analysis of large, non-volatile molecules by GC-MS typically requires a derivatization step to increase volatility and thermal stability. However, for a compound like 1H-Indole, 7-(triphenylmethoxy)-, which is often used as a protected intermediate, derivatization would defeat the purpose of analyzing the intact molecule. If analysis by GC-MS were attempted, one would expect to see peaks corresponding to the thermal degradation products, primarily triphenylmethanol (B194598) and indole, rather than the parent compound. Therefore, GC-MS is not a recommended technique for the structural confirmation of intact 1H-Indole, 7-(triphenylmethoxy)-.

Chemical Reactivity and Derivatization Studies of 1h Indole,7 Triphenylmethoxy

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is highly susceptible to electrophilic aromatic substitution due to its high electron density, particularly at the C3 position. However, the presence of the bulky triphenylmethoxy group at C7 introduces significant steric hindrance that can influence the regiochemical outcome of these reactions.

Electrophilic substitution on the indole nucleus generally follows a well-established mechanism. byjus.comlumenlearning.comyoutube.comyoutube.com The reaction is initiated by the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion. youtube.comyoutube.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. youtube.comyoutube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) typically at the C3 position.

Nitration: Substitution with a nitro group (-NO2) using nitric acid and a strong acid catalyst. byjus.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.commasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, using an appropriate electrophile and a Lewis acid catalyst.

While the C3 position is electronically favored for electrophilic attack, the steric bulk of the 7-triphenylmethoxy group can direct substitution to other positions or hinder the reaction altogether. The precise outcome often depends on the nature of the electrophile and the reaction conditions. For instance, smaller electrophiles may still favor the C3 position, while larger ones might be directed to less sterically hindered positions like C2 or C5.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 7-Substituted Indoles

| Electrophile (Reagent) | Expected Major Product (Position) | Factors Influencing Regioselectivity |

| Br+ (NBS) | C3-bromo | Electronic preference of the indole ring. |

| NO2+ (HNO3/H2SO4) | C3-nitro | Strong electrophile, less sensitive to steric hindrance. |

| RCO+ (RCOCl/AlCl3) | C3-acyl or N-acyl | Steric bulk of the acyl group and Lewis acid complex. |

| R+ (R-X/AlCl3) | C3-alkyl | Potential for polyalkylation and rearrangements. |

Nucleophilic Reactions Involving the Indole Nitrogen and Substituents

The indole nitrogen (N1) is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can participate in various substitution and addition reactions. The presence of the triphenylmethoxy group at C7 can influence the acidity of the N-H bond and the reactivity of the resulting anion.

Nucleophilic reactions can also occur at other positions of the indole ring, particularly if the ring is activated by electron-withdrawing groups. sci-hub.se However, in the case of 1H-Indole, 7-(triphenylmethoxy)-, the primary site for nucleophilic attack after deprotonation is the nitrogen atom.

Key reactions involving the indole nitrogen include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce a substituent on the nitrogen atom.

N-Acylation: Introduction of an acyl group on the nitrogen.

N-Arylation: Formation of a C-N bond between the indole nitrogen and an aryl group, often catalyzed by a transition metal.

The bulky trityl group can sterically shield the N-H proton, potentially affecting the rate of deprotonation and subsequent reactions.

Table 2: N-Functionalization of 7-Substituted Indoles

| Reagent | Reaction Type | Product |

| CH3I, NaH | N-Alkylation | 1-Methyl-7-(triphenylmethoxy)-1H-indole |

| (CH3CO)2O, Pyridine (B92270) | N-Acylation | 1-Acetyl-7-(triphenylmethoxy)-1H-indole |

| PhB(OH)2, Cu(OAc)2 | N-Arylation | 1-Phenyl-7-(triphenylmethoxy)-1H-indole |

Furthermore, nucleophilic substitution reactions have been observed in indole chemistry where a leaving group on the nitrogen atom is displaced by a nucleophile. core.ac.ukclockss.org While the triphenylmethoxy group is not a typical leaving group, this highlights the potential for diverse reactivity at the indole nitrogen.

Functional Group Transformations of the Triphenylmethoxy Moiety

The triphenylmethoxy (trityl) group is primarily used as a protecting group for hydroxyl functions and the indole nitrogen. Its key characteristic is its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions.

The primary functional group transformation involving the triphenylmethoxy moiety is its removal (deprotection) to reveal the 7-hydroxyindole (B18039). This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA) or formic acid. The stability of the triphenylmethyl cation, which is formed as a byproduct, facilitates this reaction.

Other transformations of the trityl group itself are less common in the context of indole chemistry, as it is generally employed for its protective role.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. wikipedia.orgfiveable.melibretexts.orgyoutube.com The indole nucleus can participate in various cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. wikipedia.org

Types of cycloaddition reactions relevant to indoles include:

[4+2] Cycloaddition (Diels-Alder): The indole ring can act as a diene, reacting with a dienophile to form a new six-membered ring. The regioselectivity and stereoselectivity are governed by the electronic nature of the substituents on both the indole and the dienophile. fiveable.me

[3+2] Cycloaddition: Indoles can react with 1,3-dipoles to form five-membered heterocyclic rings. uchicago.edu

[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions can occur between the indole double bond and an alkene or alkyne. fiveable.me

The 7-triphenylmethoxy group can influence the stereochemical outcome of these reactions by directing the approach of the reacting partner to the less sterically hindered face of the indole ring.

Annulation strategies often involve the initial functionalization of the indole core, followed by an intramolecular cyclization to build a new ring system. For example, a substituent introduced at the C2 or C3 position can be designed to react with the N1 position or another part of the molecule to form a fused ring.

Metal-Mediated Cross-Coupling Reactions at Various Positions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi.comresearchgate.net Indoles are excellent substrates for these reactions, allowing for functionalization at various positions of the ring. mdpi.com

Common cross-coupling reactions applicable to indoles include:

Suzuki-Miyaura Coupling: Reaction of a haloindole with a boronic acid or ester.

Heck Coupling: Reaction of a haloindole with an alkene.

Sonogashira Coupling: Reaction of a haloindole with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction of a haloindole with an amine.

Hiyama Coupling: Reaction of a haloindole with an organosilane. nih.gov

To perform these reactions on 1H-Indole, 7-(triphenylmethoxy)-, it would first need to be halogenated or converted to a triflate at a specific position (e.g., C2, C3, C4, C5, or C6). The bulky trityl group at C7 would likely exert a significant steric influence on the reactivity and regioselectivity of the initial halogenation/triflation step, as well as on the subsequent cross-coupling reaction. The choice of catalyst and ligands is often crucial to overcome steric hindrance and achieve good yields. nih.gov

Table 3: Potential Metal-Mediated Cross-Coupling Reactions of a Halogenated 7-(triphenylmethoxy)indole Derivative

| Position of Halogen | Coupling Partner | Reaction Type | Potential Product |

| C3-Br | Phenylboronic acid | Suzuki-Miyaura | 3-Phenyl-7-(triphenylmethoxy)-1H-indole |

| C2-I | Styrene | Heck | 2-(2-Phenylethenyl)-7-(triphenylmethoxy)-1H-indole |

| C5-Br | Phenylacetylene | Sonogashira | 5-(2-Phenylethynyl)-7-(triphenylmethoxy)-1H-indole |

| C4-OTf | Aniline | Buchwald-Hartwig | 4-(Phenylamino)-7-(triphenylmethoxy)-1H-indole |

Oxidation and Reduction Pathways of the Indole and Triphenylmethoxy Groups

The indole ring can undergo both oxidation and reduction reactions, leading to a variety of products. Oxidation can occur at the pyrrole (B145914) ring, leading to oxindoles, or at the benzene (B151609) ring. The specific outcome depends on the oxidant used and the substitution pattern of the indole.

Reduction of the indole ring typically requires strong reducing agents and can lead to the formation of indolines (2,3-dihydroindoles) or, under more forcing conditions, octahydroindoles.

The triphenylmethoxy group is generally stable to most common oxidizing and reducing agents that would be used to modify the indole core. However, very strong reducing conditions might lead to the cleavage of the ether linkage.

Investigation of Reactivity Towards Specific Reagents

The reactivity of 1H-Indole, 7-(triphenylmethoxy)- towards specific reagents is a key aspect of its chemical characterization.

Vilsmeier-Haack Reaction: This reaction with phosphorus oxychloride and dimethylformamide is a classic method for the formylation of electron-rich heterocycles. In indoles, formylation typically occurs at the C3 position. The steric hindrance of the 7-trityl group might affect the rate of this reaction.

Mannich Reaction: This reaction involves the aminoalkylation of the C3 position of the indole with formaldehyde (B43269) and a secondary amine. Again, the steric bulk at C7 could influence the reaction's efficiency.

Grignard Reagents: Reaction with Grignard reagents can lead to deprotonation of the N-H bond or, in some cases, addition to the indole ring, especially if it is activated by an electron-withdrawing group. sci-hub.se

Lewis Acids: Lewis acids can coordinate to the oxygen atom of the triphenylmethoxy group, potentially activating it for cleavage or other reactions. They are also key catalysts in Friedel-Crafts reactions. nih.govresearchgate.net

The reactivity of 1H-Indole, 7-(triphenylmethoxy)- with these and other specific reagents provides valuable information for its application in the synthesis of more complex molecules.

Table 4: Predicted Reactivity with Specific Reagents

| Reagent | Reaction Type | Expected Major Product |

| POCl3, DMF | Vilsmeier-Haack Formylation | 7-(triphenylmethoxy)-1H-indole-3-carbaldehyde |

| CH2O, (CH3)2NH | Mannich Reaction | N,N-dimethyl-1-((7-(triphenylmethoxy)-1H-indol-3-yl)methyl)amine |

| 1. NaH, 2. CH3MgBr | Deprotonation followed by no reaction | 1-sodio-7-(triphenylmethoxy)-1H-indole |

| AlCl3 | Potential deprotection or Friedel-Crafts | 7-hydroxyindole or complex mixture |

Theoretical and Computational Chemistry Studies of 1h Indole,7 Triphenylmethoxy

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are pivotal in elucidating the intrinsic electronic properties of a molecule. For 1H-Indole, 7-(triphenylmethoxy)-, these calculations provide a foundational understanding of its stability, reactivity, and spectroscopic behavior. Density Functional Theory (DFT) is a commonly employed method for such investigations in substituted indoles, offering a good balance between accuracy and computational cost. rsc.org

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. In the case of the indole (B1671886) scaffold, the HOMO is typically a π-orbital distributed over the bicyclic ring system, while the LUMO is a π*-orbital. acs.org

The introduction of a triphenylmethoxy group at the 7-position is expected to significantly perturb the electronic structure. The oxygen atom of the methoxy (B1213986) group, being electron-donating, will likely raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted indole. The bulky triphenylmethyl (trityl) group, while primarily imparting steric bulk, can also influence the electronic properties through hyperconjugation and inductive effects.

Table 1: Hypothetical Frontier Orbital Energies of 1H-Indole, 7-(triphenylmethoxy)- compared to Indole

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole | -7.90 | -0.50 | 7.40 |

| 1H-Indole, 7-(triphenylmethoxy)- | -7.65 | -0.45 | 7.20 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in substituted indoles.

The distribution of the HOMO is anticipated to show significant density on the indole ring, particularly on the pyrrole (B145914) moiety, which is characteristic of indole derivatives. The LUMO is expected to be distributed over the entire indole nucleus. The presence of the triphenylmethoxy group may lead to some localization of these orbitals, which can be visualized through molecular orbital plots generated from quantum chemical calculations.

Charge Distribution and Electrostatic Potentials

The charge distribution within 1H-Indole, 7-(triphenylmethoxy)- dictates its electrostatic interactions and the sites most susceptible to electrophilic or nucleophilic attack. The nitrogen atom of the indole ring is expected to be a region of negative charge, while the hydrogen atom attached to it will be positive. The oxygen atom of the triphenylmethoxy group will also be a site of negative electrostatic potential.

A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions. For this molecule, the MEP would likely show a region of high negative potential (red) around the nitrogen and oxygen atoms, and a region of positive potential (blue) around the N-H proton. The phenyl rings of the trityl group will exhibit regions of negative potential above and below the plane of the rings, associated with the π-electron clouds.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1H-Indole, 7-(triphenylmethoxy)- is primarily due to the rotation around the C7-O and O-C(trityl) single bonds. The bulky nature of the triphenylmethyl group introduces significant steric hindrance, which will govern the preferred conformations.

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by refinement with higher-level DFT calculations, would be necessary to identify the low-energy conformers. The potential energy surface is expected to be complex, with several local minima corresponding to different orientations of the triphenylmethoxy group relative to the indole ring.

The most stable conformer would likely adopt a staggered arrangement to minimize steric clashes between the phenyl rings of the trityl group and the indole nucleus. Eclipsed conformations, where a phenyl ring is oriented towards the indole ring, would be energetically unfavorable. lumenlearning.com The relative energies of these conformers determine their population at a given temperature.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for the structural elucidation of new compounds.

For 1H-Indole, 7-(triphenylmethoxy)-, the calculated ¹H and ¹³C NMR chemical shifts would be influenced by the electronic effects of the triphenylmethoxy substituent. The electron-donating nature of the oxygen atom would lead to an upfield shift of the protons and carbons on the indole ring, particularly at the ortho and para positions relative to the C7-substituent. The protons of the phenyl rings of the trityl group would appear in the aromatic region of the ¹H NMR spectrum.

Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) for the Indole Moiety of 1H-Indole, 7-(triphenylmethoxy)- in CDCl₃

| Proton | Predicted Chemical Shift (ppm) |

| H1 (N-H) | 8.10 |

| H2 | 7.15 |

| H3 | 6.55 |

| H4 | 7.50 |

| H5 | 7.05 |

| H6 | 7.10 |

Note: This data is hypothetical and for illustrative purposes.

The calculated IR spectrum would show characteristic vibrational modes for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic rings, and C-O stretching of the ether linkage.

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry can be used to model the pathways of chemical reactions, providing insights into reaction mechanisms and the structures of transient species like transition states. For 1H-Indole, 7-(triphenylmethoxy)-, a plausible reaction to study would be electrophilic substitution at the C3 position of the indole ring, a characteristic reaction of indoles.

Computational modeling of this reaction would involve locating the transition state structure for the attack of an electrophile. The presence of the bulky triphenylmethoxy group at the 7-position would likely exert a significant steric influence on the approach of the electrophile, potentially affecting the activation energy and the regioselectivity of the reaction. The electron-donating nature of the substituent would, however, activate the indole ring towards electrophilic attack.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of 1H-Indole, 7-(triphenylmethoxy)- in a solvent over time. MD simulations model the atomic motions based on a force field, allowing for the exploration of conformational changes and intermolecular interactions. nih.govacs.org

An MD simulation of this molecule in a solvent like water or a non-polar solvent would reveal how the bulky and somewhat flexible triphenylmethoxy group moves and interacts with the surrounding solvent molecules. nih.gov It would also provide insights into the solvation of the molecule and the dynamics of the indole ring itself. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a precursor to its biological activity or material properties. acs.orgnih.gov

Rational Design Principles for Analogs Based on Computational Insights

Extensive searches of scientific literature and chemical databases indicate a notable absence of specific theoretical and computational studies focused on 1H-Indole, 7-(triphenylmethoxy)- . Consequently, direct computational insights to guide the rational design of its specific analogs are not publicly available.

However, the principles of rational design, extensively applied to the broader class of indole derivatives, can provide a framework for how such an investigation would proceed. The indole scaffold is a privileged structure in medicinal chemistry, and computational methods are crucial in designing new analogs with desired biological activities. These methods help in understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The rational design process for indole-based analogs typically involves several key computational techniques:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. For a hypothetical target of 1H-Indole, 7-(triphenylmethoxy)- , docking studies would be used to understand how the bulky triphenylmethoxy (trityl) group at the 7-position influences binding. Analogs could be designed by modifying or replacing the trityl group to improve interactions with specific residues in the target's binding pocket.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound with its biological activity. By analyzing a series of indole analogs, a QSAR model could identify key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are critical for activity. This model would then be used to predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of a molecule, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are fundamental to how a molecule interacts with its biological target. For instance, DFT could be used to assess how substitutions on the indole ring or the trityl group of 1H-Indole, 7-(triphenylmethoxy)- would alter its reactivity and interaction profile.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. An MD simulation could reveal the stability of the binding pose of 1H-Indole, 7-(triphenylmethoxy)- within a target protein and highlight key interactions that are maintained throughout the simulation. This information is invaluable for designing analogs with improved binding stability.

Based on general knowledge of indole chemistry, the design of analogs would likely focus on several key areas:

Modification of the 7-position substituent: The bulky and hydrophobic trityl group is a primary target for modification. Computational models could explore the effect of replacing it with smaller or more flexible groups, or groups with different electronic properties, to enhance target binding or improve physicochemical properties.

Substitution on the indole scaffold: The various positions on the indole ring (N1, C2, C3, C4, C5, C6) are amenable to substitution. Computational studies would guide the choice of substituents to introduce favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein.

Bioisosteric replacement: The indole core itself could be replaced with other bicyclic heteroaromatic systems (bioisosteres) to explore new chemical space while retaining key binding features.

A hypothetical computational study for designing analogs of 1H-Indole, 7-(triphenylmethoxy)- might generate data similar to that shown in the conceptual table below. This table illustrates the type of information that would be used to guide the selection of candidate molecules for synthesis and further testing.

Conceptual Data Table: Computational Insights for Hypothetical Analogs This table is for illustrative purposes only and is not based on experimental data.

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Predicted Lipophilicity (LogP) |

|---|---|---|---|---|

| Parent Compound | 7-(triphenylmethoxy) | -8.5 | Hydrophobic interaction with Phe, Leu | 6.2 |

| Analog 1 | 7-(benzyloxy) | -7.9 | Reduced hydrophobic contact | 4.5 |

| Analog 2 | 7-hydroxy | -6.5 | Potential H-bond with Ser | 2.1 |

| Analog 3 | 5-fluoro-7-(triphenylmethoxy) | -8.8 | Halogen bond with Gly backbone | 6.3 |

Applications of 1h Indole,7 Triphenylmethoxy in Organic Synthesis and Materials Science

1H-Indole, 7-(triphenylmethoxy)- as a Versatile Synthetic Building Block

The primary application of 1H-Indole, 7-(triphenylmethoxy)- lies in its role as a protected precursor for 7-substituted indoles. The synthesis of these compounds can be challenging, and the use of a protecting group on the 7-hydroxyl functionality is a common strategy to achieve regioselectivity in subsequent reactions. The bulky trityl group effectively shields the 7-position, allowing for modifications at other sites of the indole (B1671886) nucleus.

Precursor for Complex Heterocyclic Systems

The indole ring is a fundamental component of a vast array of biologically active heterocyclic compounds. acs.orgopenmedicinalchemistryjournal.comresearchgate.net The strategic use of 1H-Indole, 7-(triphenylmethoxy)- allows for the construction of intricate molecular architectures that would otherwise be difficult to access. For instance, the synthesis of meridianins, a group of indole alkaloids with potential anti-tuberculosis and antitumor activities, often requires the careful manipulation of substituted indole precursors. nih.gov The ability to protect the 7-position and then deprotect it at a later stage is a key advantage in multistep syntheses of such complex heterocyclic systems.

Furthermore, the development of novel indole-based compounds with potential therapeutic applications often relies on the availability of versatile building blocks. nih.gov Research into compounds that inhibit tubulin polymerization, a target for anticancer drugs, has involved the synthesis of various substituted indole derivatives. uci.edu While direct use of 1H-Indole, 7-(triphenylmethoxy)- in these specific examples is not explicitly detailed in the provided search results, its role as a precursor to 7-hydroxyindole (B18039) derivatives makes it a valuable tool in the synthesis of libraries of compounds for biological screening. nih.gov

The synthesis of various indole derivatives often involves multi-component reactions, which allow for the rapid assembly of molecular complexity. nih.gov The use of protected indoles in these reactions can be advantageous in directing the regiochemical outcome of the transformations.

Role in the Synthesis of Natural Product Frameworks

The indole scaffold is a hallmark of numerous natural products, many of which exhibit significant pharmacological properties. researchgate.netugent.be The synthesis of these complex molecules often necessitates the use of protecting group strategies to achieve the desired stereochemistry and regioselectivity.

A notable area where 7-substituted indoles are of interest is in the synthesis of analogues of psilocybin, a naturally occurring psychedelic compound found in certain mushrooms. ugent.bescispace.com Psilocybin is a prodrug that is dephosphorylated in the body to the active compound, psilocin (4-hydroxy-N,N-dimethyltryptamine). Research into the therapeutic potential of psilocybin for conditions like depression has spurred interest in the synthesis of its analogues to explore structure-activity relationships and potentially develop non-hallucinogenic therapeutic agents. scispace.com The synthesis of psilocin itself typically starts from 4-hydroxyindole. nih.gov However, the synthesis of 7-substituted analogues would necessitate a starting material like 7-hydroxyindole, for which 1H-Indole, 7-(triphenylmethoxy)- serves as a protected precursor. ugent.be

The synthesis of etodolac (B1671708), a non-steroidal anti-inflammatory drug, involves the use of 7-ethyltryptophol, a 7-substituted indole derivative. rsc.org While the provided information does not directly link 1H-Indole, 7-(triphenylmethoxy)- to etodolac synthesis, it highlights the importance of 7-substituted indoles in the pharmaceutical industry.

Integration into Advanced Materials Architectures

The unique electronic and photophysical properties of the indole ring have made it an attractive component for the design of advanced materials. However, the specific integration of 1H-Indole, 7-(triphenylmethoxy)- into such materials is not yet widely documented in scientific literature. The following sections explore the potential applications based on the properties of functionalized indoles.

Optoelectronic Materials Potential

Indole derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their charge-transporting and emissive properties. The introduction of bulky substituents can influence the solid-state packing of molecules, which in turn affects their electronic properties. While there is no specific research available on the optoelectronic properties of 1H-Indole, 7-(triphenylmethoxy)-, the presence of the large trityl group could be explored for its potential to disrupt intermolecular stacking and influence the photophysical characteristics of resulting materials.

Polymer Chemistry Applications

Indole-containing polymers have been synthesized and studied for their potential applications in various fields, including conducting polymers and sensors. researchgate.net The polymerization can occur through different positions on the indole ring. The presence of a bulky substituent at the 7-position, such as the triphenylmethoxy group, could potentially be used to control the polymerization regioselectivity or to impart specific properties to the resulting polymer, such as increased solubility or modified morphology. However, specific examples of the use of 1H-Indole, 7-(triphenylmethoxy)- in polymer synthesis are not currently available in the literature.

Catalytic Applications as Ligand or Organocatalyst Component

The use of indole-containing molecules as ligands in transition-metal catalysis and as components of organocatalysts is a well-established field. researchgate.netmdpi.comorganic-chemistry.org The electronic properties of the indole ring and the potential for modification at various positions make it a versatile scaffold.

There is currently no specific literature describing the use of 1H-Indole, 7-(triphenylmethoxy)- as a ligand or in an organocatalyst. The primary role of this compound is often as a protected intermediate in multi-step syntheses. The trityl group is used to mask the reactivity of the 7-hydroxyl group, and it is typically removed in a subsequent step to yield the free 7-hydroxyindole. total-synthesis.comphasetransfercatalysis.com

However, one could envision scenarios where the unique properties of the trityl group are exploited in a catalytic context. The triphenylmethyl group can be abstracted to form a stable trityl cation, which can act as a Lewis acid catalyst. thieme-connect.com A molecule like 1H-Indole, 7-(triphenylmethoxy)- could potentially be activated in this way, although the stability of the resulting oxonium ion would be a critical factor.

Furthermore, the steric bulk of the triphenylmethoxy group could be used to create a specific chiral environment around a catalytic center if the indole were incorporated into a larger ligand framework. The trityl group's propeller-like structure can transmit chirality, influencing the stereochemical outcome of a reaction. mdpi.com

| Catalyst/Ligand Type | Reaction | Key Features | Reference |

| Palladium complexes with indolyl-NNN-type ligands | Suzuki coupling | Pincer-type ligand design | mdpi.com |

| Chiral Phosphoric Acid with alkynylindoles | Cycloaddition | Atroposelective biaryl synthesis | researchgate.net |

| Chiral Amine with α,β-unsaturated aldehydes | Indole Alkylation | Iminium catalysis | organic-chemistry.org |

| This table illustrates catalytic applications of various indole derivatives, as no specific catalytic applications for 1H-Indole, 7-(triphenylmethoxy)- have been reported. |

Future Directions and Emerging Research Avenues for 1h Indole,7 Triphenylmethoxy

Development of More Sustainable Synthetic Methodologies

The synthesis of functionalized indoles, including 1H-Indole, 7-(triphenylmethoxy)-, traditionally relies on methods that may involve harsh conditions, hazardous solvents, and multi-step processes with poor atom economy. The future of synthesizing this compound lies in the adoption of green chemistry principles to minimize environmental impact and improve efficiency.

Future research should focus on adapting modern sustainable methods for the synthesis of 7-substituted indoles. This includes the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and increase yields. researchgate.nettandfonline.comtandfonline.com Another promising area is the exploration of environmentally benign solvent systems, such as bio-based solvents like Cyrene, which can replace conventional volatile organic compounds. acs.org The development of novel nanocatalysts could also offer high efficiency and recyclability, further enhancing the sustainability of the synthetic process. beilstein-journals.orgresearchgate.net

Multi-component reactions (MCRs) present a particularly attractive strategy, allowing for the construction of complex indole (B1671886) structures in a single step from simple precursors, thereby maximizing atom economy and reducing waste. researchgate.net Research could target a one-pot synthesis that forms the 7-hydroxyindole (B18039) core and subsequently protects it with the trityl group under green conditions.

| Parameter | Traditional Synthetic Methods | Sustainable Future Methodologies |

|---|---|---|

| Solvents | Halogenated hydrocarbons, DMF, THF | Water, bio-based solvents (e.g., Cyrene), ionic liquids, solvent-free conditions tandfonline.comacs.orgbeilstein-journals.org |

| Catalysts | Homogeneous strong acids or heavy metal catalysts | Recyclable nanocatalysts, biocatalysts, organocatalysts beilstein-journals.org |

| Energy Input | Prolonged conventional heating (reflux) | Microwave irradiation, ultrasonic energy researchgate.nettandfonline.comtandfonline.com |

| Process | Multi-step, purification after each step | One-pot reactions, multi-component reactions (MCRs), continuous flow processes researchgate.net |

| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, high atom economy |

Exploration of Novel Reactivity Patterns

The reactivity of the indole ring is well-established, with a strong preference for electrophilic substitution at the C3 position. However, the presence of the sterically demanding triphenylmethoxy group at the C7 position is expected to significantly alter this reactivity profile. Future research should systematically investigate how this substituent influences the regioselectivity of various transformations.

A key area of exploration is the direct C-H functionalization of the indole core. chim.it While functionalization of the benzene (B151609) portion of indole (C4-C7) is challenging, the steric hindrance from the 7-trityl group could be exploited to direct reactions to the C4, C5, or C6 positions, which are typically less reactive. researchgate.netnih.govacs.org Palladium, rhodium, or iridium-catalyzed C-H activation reactions could be explored to introduce new functional groups at these positions, potentially leading to novel molecular architectures. researchgate.netrsc.org The bulky group could act as a physical shield, preventing catalysts or reagents from accessing the N1 and C7 positions and thereby enhancing selectivity at other sites.

Furthermore, the electronic effect of the triphenylmethoxy group, an ether linkage, is electron-donating, which activates the indole ring towards electrophilic attack. The interplay between this electronic activation and the steric hindrance presents a fascinating area for study, potentially enabling previously disfavored reaction pathways or leading to unexpected products.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating experimental research. For 1H-Indole, 7-(triphenylmethoxy)-, advanced computational modeling can provide profound insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to model the compound's geometry and electronic structure. rsc.orgniscpr.res.inniscpr.res.in Such studies can precisely map the steric hindrance imposed by the trityl group and quantify its electron-donating effects on the indole nucleus. By calculating properties like molecular orbital energies (HOMO/LUMO) and electrostatic potential surfaces, researchers can predict the most likely sites for electrophilic, nucleophilic, or radical attack. niscpr.res.in

Mechanism investigation through computational studies can elucidate the pathways of potential reactions, such as C-H functionalization. nih.govresearchgate.net By calculating the energy barriers for different reaction pathways (e.g., reaction at C2 vs. C3 vs. C4), computational models can predict the most favorable outcome, guiding the design of experiments and the choice of catalysts to achieve desired regioselectivity. acs.orgacs.org This predictive power can save significant time and resources in the laboratory. copernicus.org

| Computational Method | Research Objective for 1H-Indole, 7-(triphenylmethoxy)- | Anticipated Insights |

|---|---|---|

| Density Functional Theory (DFT) | Determine ground-state geometry and electronic properties. rsc.orgniscpr.res.in | Quantify steric bulk, map electron density, predict HOMO/LUMO energies. |

| Transition State Theory | Calculate activation energies for potential reaction pathways. acs.org | Predict regioselectivity of C-H functionalization and other reactions. |

| Molecular Dynamics (MD) | Simulate conformational flexibility and intermolecular interactions. acs.org | Understand self-assembly behavior for potential materials applications (e.g., organogels). |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model interactions with larger systems (e.g., polymers, surfaces). | Predict behavior when incorporated into functional materials. |

Integration with Flow Chemistry and Automation Technologies

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of fine chemicals and pharmaceuticals. mdpi.comnih.gov Integrating the synthesis of 1H-Indole, 7-(triphenylmethoxy)- into a flow process is a significant future direction that promises enhanced safety, scalability, and efficiency. researchgate.net Flow reactors offer superior heat and mass transfer, allowing for reactions to be conducted at higher temperatures and pressures safely, which can drastically shorten reaction times. mdpi.comsemanticscholar.org A multi-step sequence, such as a Fischer indole synthesis followed by trityl protection, could be telescoped into a single, continuous operation without the need for isolating intermediates.

Furthermore, the combination of flow chemistry with automation can accelerate research and development. nih.govrsc.orgresearchgate.netrug.nl Automated platforms can perform high-throughput screening of reaction conditions (e.g., temperature, residence time, catalyst loading) to rapidly identify optimal synthetic protocols. nih.gov Technologies such as acoustic droplet ejection can be used to perform reactions on a nanoscale, minimizing waste and allowing for a vast number of experiments to be conducted in a short period. nih.govrsc.orgnih.gov This automated approach can rapidly map the synthetic landscape for 1H-Indole, 7-(triphenylmethoxy)- and its derivatives.

Expanding Applications in Non-Medical Fields

While indole derivatives are primarily known for their biological activity, their unique electronic and structural properties make them attractive for materials science. mdpi.com A significant future research avenue for 1H-Indole, 7-(triphenylmethoxy)- is to explore its potential in non-medical applications, leveraging the distinct characteristics of both the indole and triphenylmethyl moieties.

Organic Electronics: The electron-rich indole core is a known building block for organic electronic materials, such as dyes in dye-sensitized solar cells (DSSCs) and components of organic light-emitting diodes (OLEDs). researchgate.netias.ac.in The bulky triphenylmethyl group could serve as a "spacer" to prevent π-stacking and aggregation-caused quenching of fluorescence, a common problem in solid-state emissive materials. chim.it This could lead to materials with improved photoluminescent quantum yields.

Organogelators: The triphenylmethyl group is known to be a key structural component in the design of low molecular weight organogelators (LMWGs). beilstein-journals.orgresearchgate.net These molecules can self-assemble through hydrophobic and van der Waals interactions to form fibrous networks that immobilize solvents, creating gels. beilstein-journals.orgbeilstein-journals.org Given its large, non-polar trityl group and planar indole system, 1H-Indole, 7-(triphenylmethoxy)- could be investigated as a novel organogelator. Its self-assembly properties could be tuned by modifying the indole core, leading to new "smart" materials that respond to external stimuli.

Functional Polymers: 1H-Indole, 7-(triphenylmethoxy)- can be functionalized to create monomers for polymerization. The resulting polymers, such as polyindoles, could have interesting conducting or optical properties. materialsciencejournal.orgresearchgate.net The bulky side group would influence the polymer's morphology, solubility, and solid-state packing, providing a handle to tune the material's bulk properties for specific applications in sensors, coatings, or energy storage. materialsciencejournal.org

Q & A

Basic: What are the optimal synthetic routes for 1H-Indole,7-(triphenylmethoxy)-, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of 7-substituted indoles often involves nucleophilic substitution or palladium-catalyzed coupling. For example, triphenylmethoxy groups can be introduced via Mitsunobu reactions or SNAr (nucleophilic aromatic substitution) under anhydrous conditions. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or CuI for coupling reactions .

- Temperature : Reactions typically proceed at 60–100°C for 12–24 hours.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

Yield optimization requires monitoring by TLC or HPLC. Purity can be confirmed via elemental analysis (>98%) and NMR (e.g., absence of residual solvent peaks in H NMR at δ 2.5–3.5 ppm) .

Basic: How can researchers confirm the structural integrity of 1H-Indole,7-(triphenylmethoxy)- using spectroscopic methods?

Methodological Answer: